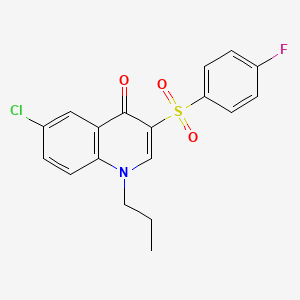

![molecular formula C10H16O5 B2695082 rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 2044705-39-5](/img/structure/B2695082.png)

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.233. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound is involved in synthesis and characterization studies. For instance, it has been used in the preparation and characterization of diastereoisomeric dioxanones, which crystallize as racemates. This process has been explored in the context of acetalization and the thermodynamic properties of different isomers, such as cis- and trans-isomer 2,3 (CHIMIA, 1990).

Role in Metabolic Pathways

The compound plays a role in biological metabolic pathways. It has been studied in relation to retinoid receptor activity, particularly its effects on retinoid X receptors (RXRs). These receptors are part of the nuclear receptor proteins family that activate gene transcription through specific response elements (Journal of Medicinal Chemistry, 1995).

Chemical Properties and Reactions

Research has been conducted to understand the chemical properties and reactions of this compound. For example, studies on 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate have explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, which is crucial in understanding the compound’s reactivity and potential applications in organic synthesis (Acta Crystallographica Section C, 2009).

Applications in Polymerization Processes

The compound is also significant in polymerization processes. Research has been done on the rearrangements of metallacyclobutane intermediates during ring-opening metathesis polymerization of 2,3-dicarboalkoxynorbornenes, where compounds like rac-DCBNBE (2,3-dicarbo-tert-butoxynorbornene) are used. This research is important for developing new polymeric materials with specific structural and physical properties (Organometallics, 2012).

Chromatographic Separation

It has been utilized in the field of chromatography for the separation of enantiomers. An example is the preparative separation by recycling chromatography of oxazolidinones derived from acids, using polymers like Chiraspher. This research aids in the development of methods for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical and chemical industries (Helvetica Chimica Acta, 1991).

Photoreactivity and Synthesis

The compound's photoreactivity has been explored in the context of continuous photo flow synthesis. This research is important for the scale-up synthesis of biologically active compounds and those of material sciences, especially those containing cyclobutane ring systems labeled with deuterium atoms (Tetrahedron, 2019).

Involvement in Cellular Processes

Studies have also focused on the compound's involvement in cellular processes. For instance, research on the prostaglandin H synthase-catalyzed oxidation of retinoic acid to carbon-centered and peroxyl radical intermediates investigates its role in various biochemical pathways, highlighting its significance in understanding cellular metabolism and signaling (Chemical Research in Toxicology, 1996).

Propiedades

IUPAC Name |

(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJSOJNNUVVKLL-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)

![2-hydroxy-2-methyl-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2695000.png)

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B2695014.png)

![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)